

Physical and chemical properties of N-Benzylloxycarbonyl-O-tosyl-L-serine methyl ester

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Compound of Interest

Compound Name: *Z*-Ser(*Tos*)-Ome

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Technical Guide: N-Benzylloxycarbonyl-O-tosyl-L-serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Benzylloxycarbonyl-O-tosyl-L-serine methyl ester, a key intermediate in peptide synthesis and the development of complex pharmaceutical agents. Due to the limited availability of direct experimental data for the title compound, this guide also details the properties of its immediate precursor, N-Benzylloxycarbonyl-L-serine methyl ester, and provides analogous data from closely related compounds to offer a thorough understanding of its expected characteristics.

Introduction

N-Benzylloxycarbonyl-O-tosyl-L-serine methyl ester is a protected amino acid derivative designed for use in organic synthesis, particularly in the construction of peptides and other complex molecules. The benzylloxycarbonyl (Cbz or Z) group protects the amine functionality, while the tosyl (Ts) group activates the hydroxyl group of the serine side chain, making it an excellent leaving group for nucleophilic substitution reactions. The methyl ester protects the

carboxylic acid moiety. This trifunctional protection scheme allows for precise and sequential chemical modifications, a critical aspect of modern drug development and chemical biology.

Physicochemical Properties

Quantitative data for N-Benzylloxycarbonyl-L-serine methyl ester and its precursor are summarized below. Data for the N-Boc analogue of the title compound is also provided for comparative purposes.

Table 1: Physical and Chemical Properties of N-Benzylloxycarbonyl-L-serine Methyl Ester and Related Compounds

| Property | N-Benzylloxycarbonyl-L-serine methyl ester | N-tert-butoxycarbonyl-O-tosyl-L-serine methyl ester (Analogue) |
|-------------------|---|--|
| Synonyms | N-Cbz-L-serine methyl ester, Z-Ser-OMe | Boc-Ser(Tos)-OMe, N-Boc-O-tosyl-L-serine methyl ester |
| CAS Number | 1676-81-9[1] | 56926-94-4[2] |
| Molecular Formula | C ₁₂ H ₁₅ NO ₅ [1] | C ₁₆ H ₂₃ NO ₇ S[2] |
| Molecular Weight | 253.25 g/mol [3] | 373.42 g/mol [2] |
| Appearance | White to off-white crystalline solid[1] | White to off-white crystalline powder[2] |
| Melting Point | 41–43 °C | 74–75°C[2] |
| Boiling Point | 170 °C at 0.01 mmHg | Not available |
| Solubility | Soluble in most polar organic solvents | Soluble in DCM, DMF, acetonitrile[2] |
| Purity | >98.0% (typical) | ≥95–98%[2] |

Experimental Protocols

The synthesis of N-Benzylloxycarbonyl-O-tosyl-L-serine methyl ester involves a two-step process: the protection of L-serine methyl ester with a benzylloxycarbonyl group, followed by

the tosylation of the hydroxyl side chain.

Synthesis of N-Benzylloxycarbonyl-L-serine methyl ester

This procedure outlines the synthesis of the precursor compound.

Protocol:

- Preparation of the Reaction Mixture: In a round-bottom flask, suspend L-serine methyl ester hydrochloride (1.00 g, 6.43 mmol) in dioxane (5.00 mL). To this suspension, add an aqueous solution of sodium bicarbonate (1.62 g, 19.3 mmol in 25.7 mL of water).[1]
- Addition of Protecting Group: To the reaction mixture, add a solution of benzyl chloroformate (1.10 mL, 7.72 mmol) in dioxane.
- Reaction: Stir the mixture at 25 °C for 5 hours.
- Work-up: Quench the reaction with a 1 M HCl aqueous solution. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with a 10% NaCl aqueous solution, and dry over anhydrous Na₂SO₄.[1]
- Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent to yield N-benzylloxycarbonyl-L-serine methyl ester as a colorless oil.[1]

Synthesis of N-Benzylloxycarbonyl-O-tosyl-L-serine methyl ester (Adapted Protocol)

This protocol is adapted from the tosylation of a similar substrate, N-Cbz-L-homoserine O-methyl ester.

Protocol:

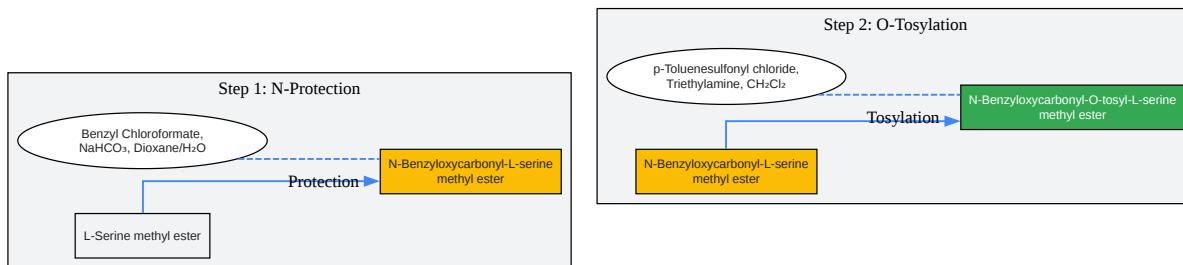
- Preparation of the Reaction Mixture: Dissolve N-Benzylloxycarbonyl-L-serine methyl ester (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0 °C in an ice bath.

- **Addition of Reagents:** To the cooled solution, add triethylamine (1.5 eq.) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).
- **Reaction:** Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).
- **Work-up:** Dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.
- **Purification:** Filter the solution and remove the solvent by rotary evaporation. The resulting crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from L-serine methyl ester to the target compound.



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Caption: Synthetic pathway for N-Benzylcarbonyl-O-tosyl-L-serine methyl ester.

Applications in Research and Drug Development

N-Benzylloxycarbonyl-O-tosyl-L-serine methyl ester is a valuable building block in the synthesis of modified peptides and complex organic molecules. The tosylated side chain serves as a reactive handle for the introduction of various functionalities through nucleophilic substitution. This allows for the creation of peptidomimetics, enzyme inhibitors, and other biologically active compounds. For instance, the tosyl group can be displaced by azides for use in click chemistry, by thiols to form thioethers, or by various other nucleophiles to generate a diverse library of serine-modified peptides for drug discovery screening. The orthogonal protection strategy enables selective deprotection and further modification at the N-terminus, C-terminus, or the side chain, providing synthetic flexibility.

Safety and Handling

As with all laboratory chemicals, N-Benzylloxycarbonyl-O-tosyl-L-serine methyl ester and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N-Benzylloxycarbonyl-O-tosyl-L-serine methyl ester is a versatile synthetic intermediate with significant potential in pharmaceutical and chemical research. While direct experimental data for this specific compound is scarce, its properties and reactivity can be reliably inferred from its precursor and closely related analogues. The synthetic protocols and data presented in this guide provide a solid foundation for its use in the laboratory.

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References

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